dimethylsilane CAS No. 919535-23-2](/img/structure/B12628055.png)
[4,4-Bis(ethylsulfanyl)butoxy](tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(ethylsulfanyl)butoxydimethylsilane is a chemical compound with the molecular formula C14H32O2S2Si It is characterized by the presence of ethylsulfanyl groups attached to a butoxy chain, which is further bonded to a tert-butyl dimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane typically involves the reaction of 4,4-bis(ethylsulfanyl)butanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference. The reaction proceeds as follows:
- Dissolve 4,4-bis(ethylsulfanyl)butanol in anhydrous dichloromethane.
- Add imidazole to the solution to act as a base.
- Slowly add tert-butyl dimethylsilyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain 4,4-Bis(ethylsulfanyl)butoxydimethylsilane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(ethylsulfanyl)butoxydimethylsilane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl dimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like fluoride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Tetrabutylammonium fluoride; conducted in anhydrous tetrahydrofuran at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various functionalized silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Bis(ethylsulfanyl)butoxydimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a protective group in the synthesis of biologically active molecules. The tert-butyl dimethylsilyl group can be selectively removed under mild conditions, making it useful in peptide synthesis.
Medicine: Explored for its potential in drug delivery systems. The compound’s stability and reactivity make it suitable for modifying drug molecules to enhance their pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane involves its ability to undergo selective chemical reactions. The ethylsulfanyl groups can participate in redox reactions, while the tert-butyl dimethylsilyl group can be used as a protective group in synthetic chemistry. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, allowing for precise control over its chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Bis(ethylsulfanyl)butanol: Lacks the tert-butyl dimethylsilyl group, making it less versatile in synthetic applications.
tert-Butyl(dimethyl)silyl chloride: Used as a reagent in the synthesis of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane.
4,4-Bis(methylsulfanyl)butoxy](tert-butyl)dimethylsilane: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl, leading to different reactivity and properties.
Uniqueness
4,4-Bis(ethylsulfanyl)butoxydimethylsilane is unique due to the presence of both ethylsulfanyl and tert-butyl dimethylsilyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry. Its ability to undergo selective oxidation, reduction, and substitution reactions, along with its applications in synthetic chemistry and drug delivery, sets it apart from similar compounds.
Propiedades
Número CAS |
919535-23-2 |
|---|---|
Fórmula molecular |
C14H32OS2Si |
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
4,4-bis(ethylsulfanyl)butoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H32OS2Si/c1-8-16-13(17-9-2)11-10-12-15-18(6,7)14(3,4)5/h13H,8-12H2,1-7H3 |
Clave InChI |
QTUAMSUVHHZJQV-UHFFFAOYSA-N |
SMILES canónico |
CCSC(CCCO[Si](C)(C)C(C)(C)C)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


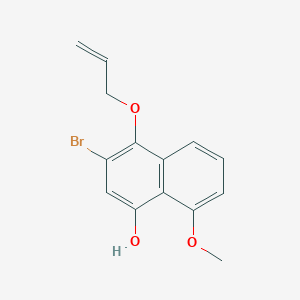
![(2R,6S,7R)-7-(4-methoxybenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12627983.png)
![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)

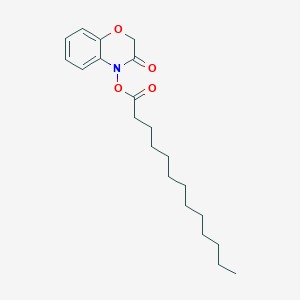
![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
![N~3~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B12628012.png)
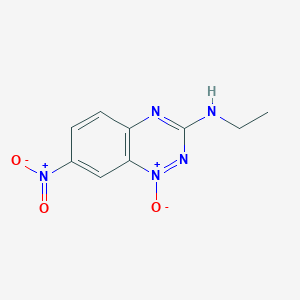
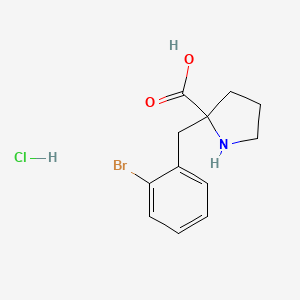


![N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide](/img/structure/B12628046.png)
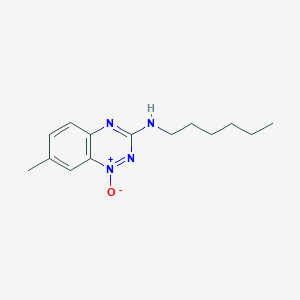
![2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12628053.png)
